5'-O-Fructofuranosylpyridoxine
Description
Properties
CAS No. |
149950-42-5 |
|---|---|
Molecular Formula |
C14H21NO8 |
Molecular Weight |
331.321 |
IUPAC Name |
(2R,3S,4S,5R)-2-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]-2,5-bis(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H21NO8/c1-7-11(19)9(3-16)8(2-15-7)5-22-14(6-18)13(21)12(20)10(4-17)23-14/h2,10,12-13,16-21H,3-6H2,1H3/t10-,12-,13+,14-/m1/s1 |
InChI Key |
LKMKQMFFJLLORN-RUZUBIRVSA-N |
SMILES |
CC1=NC=C(C(=C1O)CO)COC2(C(C(C(O2)CO)O)O)CO |
Synonyms |
5/'-O-fructofuranosylpyridoxine |
Origin of Product |
United States |
Comparison with Similar Compounds
Thymidine,2'-deoxy-5'-O-phosphonoadenylyl-(3'®5')- (9CI) (CAS: 2147-15-1)
This thymidine derivative features a 5'-O-phosphonoadenylyl modification, contrasting with the fructofuranosyl group in this compound. While both compounds are nucleoside/vitamin conjugates, their functional groups differ significantly:
- This compound: A fructose sugar linked to a vitamin B6 backbone.
- Thymidine,2'-deoxy-5'-O-phosphonoadenylyl-(3'®5')-: A nucleotide analog with a phosphonoadenylyl group, likely influencing its role in nucleic acid synthesis or antiviral applications .
Pyridoxine Glucoside
Unlike fructofuranosylpyridoxine, glucosylation typically enhances water solubility but may reduce enzymatic hydrolysis rates in vivo.
Data Table: Key Properties and Suppliers
*Exact molecular formula for this compound is inferred from structural data.
Preparation Methods
Fermentation Conditions and Strain Selection
The synthesis of this compound was first reported by Suzuki and Uchida (1993) using Aspergillus niger and A. sydowi strains. These fungi were cultivated in a medium containing sucrose (as the fructosyl donor) and pyridoxine. The optimal conditions included:
-
Carbon Source : 10% sucrose, which served as the fructosyl donor.
-
Nitrogen Source : 0.5% ammonium nitrate.
-
Pyridoxine Concentration : 0.1% (w/v) to ensure substrate availability.
-
Incubation Parameters : 30°C for 7–10 days under aerobic conditions.
The choice of Aspergillus species was critical, as other fungi or bacterial strains (e.g., Microbacterium laevaniformans) failed to catalyze the transfer of β-D-fructofuranosyl groups to pyridoxine.
Mechanism of Fructosyl Transfer
The reaction involves the enzymatic transfer of a β-D-fructofuranosyl residue from sucrose to the 5'-hydroxyl group of pyridoxine. Although A. niger produces extracellular enzymes capable of this transfer, levansucrase and yeast β-D-fructofuranosidase were ineffective in vitro, suggesting the involvement of a specialized fungal fructosyltransferase. This enzyme remains uncharacterized, but its activity is hypothesized to resemble inulosucrases, which catalyze similar transfructosylation reactions.
Purification and Isolation Strategies
Extraction from Culture Filtrate
After fermentation, the culture broth was filtered to remove fungal biomass. The filtrate, containing this compound and unreacted substrates, was subjected to:
-
Preparative Paper Chromatography : Using a solvent system of n-butanol:acetic acid:water (4:1:5, v/v) to separate fructosyl derivatives from pyridoxine.
-
Gel Filtration : Toyopearl HW-40S and Sephadex G-10 columns were employed to remove high-molecular-weight contaminants.
-
Ion-Exchange Chromatography : DEAE-cellulose columns with a gradient of 0–0.5 M NaCl eluted the target compound.
Structural Characterization
Spectroscopic Analysis
The identity of this compound was confirmed through:
Hydrolytic Degradation
Acid hydrolysis (0.1 M HCl, 100°C, 1 h) cleaved the β-D-fructofuranosyl linkage, yielding pyridoxine and fructose, as confirmed by thin-layer chromatography. Enzymatic hydrolysis with yeast β-D-fructofuranosidase also produced pyridoxine, validating the β-configuration of the glycosidic bond.
Comparative Analysis of Synthesis Methods
Microbial vs. Enzymatic Approaches
While microbial biosynthesis remains the sole validated method, enzymatic synthesis using purified transfructosylases has been attempted without success. The failure of levansucrase and yeast β-D-fructofuranosidase highlights the specificity of Aspergillus enzymes for pyridoxine as an acceptor molecule.
Q & A
Basic: What are the optimal synthesis protocols for 5'-O-Fructofuranosylpyridoxine, and how can its purity be validated?
Methodological Answer:
Synthesis typically involves enzymatic or chemical glycosylation of pyridoxine with fructose derivatives under controlled conditions (e.g., reflux in anhydrous solvents). Characterization requires:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm glycosidic bond formation and structural integrity.
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (280 nm) to assess purity (>95% recommended for biological studies).
- Mass Spectrometry (MS): ESI-MS or MALDI-TOF for molecular weight validation.
Best Practice: Include a detailed experimental section with reaction yields, solvent systems, and chromatographic parameters to ensure reproducibility .
Advanced: How should experimental designs be structured to evaluate the stability of this compound under physiological conditions?
Methodological Answer:
Design a stability study with:
- Variables: pH (1.2–7.4), temperature (4°C–37°C), and exposure to enzymes (e.g., intestinal carbohydrases).
- Analytical Tools: Use HPLC-MS to quantify degradation products over time. For example, monitor fructose release via enzymatic assays (e.g., DNS method).
- Kinetic Modeling: Calculate degradation half-life (t₁/₂) using first-order kinetics.
Data Interpretation: Construct a comparative table of degradation rates under varying conditions to identify critical stability thresholds .
Basic: Which analytical techniques are most reliable for quantifying this compound in complex matrices?
Methodological Answer:
- UV-Vis Spectrophotometry: Calibrate at λmax ≈ 290 nm (pyridoxine moiety), but validate specificity against interfering compounds.
- HPLC with Fluorescence Detection: Excitation/emission at 290/395 nm enhances sensitivity (LOD ≤ 0.1 µg/mL).
- LC-MS/MS: For trace quantification in biological samples (e.g., plasma), use MRM transitions specific to the compound.
Note: Include validation parameters (linearity, recovery, precision) as per pharmacopeial guidelines .
Advanced: What methodologies are recommended to investigate interactions between this compound and cellular receptors?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize receptors (e.g., pyridoxal kinase) to measure binding affinity (KD).
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS).
- Cell-Based Assays: Use siRNA knockdown models to assess dependency on specific pathways (e.g., vitamin B6 metabolism).
Critical Step: Include negative controls (e.g., fructose alone) to rule out non-specific interactions .
Advanced: How can contradictory data on the bioactivity of this compound across studies be resolved?
Methodological Answer:
- Meta-Analysis: Pool data from independent studies, adjusting for variables like purity (HPLC-validated vs. crude samples) and assay type (in vitro vs. in vivo).
- Replication Studies: Standardize protocols (e.g., cell lines, exposure duration) and report raw data for cross-validation.
- Confounding Factors: Control for endogenous pyridoxine levels in biological samples using LC-MS/MS .
Basic: How should research questions about the mechanism of action of this compound be framed?
Methodological Answer:
Use frameworks like PICO (Population: cell/animal models; Intervention: dose/duration; Comparison: pyridoxine; Outcome: metabolic flux) or FINER (Feasible, Novel, Ethical, Relevant). Example:
- “Does this compound enhance cellular pyridoxal phosphate synthesis compared to free pyridoxine in hepatocyte models?”
Tip: Align hypotheses with gaps identified in systematic reviews .
Advanced: What strategies ensure comprehensive literature searches for this compound-related studies?
Methodological Answer:
- Databases: PubMed, Web of Science, SciFinder® (use CAS Registry Number 17669-60-2 for precision).
- Search Strings: Combine terms with Boolean operators (e.g., "this compound AND metabolism NOT patent").
- Exclusion Criteria: Omit non-peer-reviewed sources and patents.
Pro Tip: Use citation chaining from seminal papers to identify niche studies .
Advanced: What ethical considerations apply to in vivo studies of this compound?
Methodological Answer:
- IRB Approval: Document protocols for animal welfare (e.g., OECD guidelines) or human trials (informed consent for pharmacokinetic studies).
- Dose Justification: Base maximum tolerated dose (MTD) on prior acute toxicity data (e.g., LD50 in rodents).
- Data Transparency: Report adverse events (e.g., hypervitaminosis B6) in supplementary materials .
Advanced: How can isotopic labeling elucidate the metabolic pathways of this compound?
Methodological Answer:
- Stable Isotope Tracers: Synthesize ¹³C-labeled compound to track incorporation into pyridoxal phosphate via LC-MS.
- Genetic Models: Use CRISPR-Cas9 knockouts of pyridoxine transporters (e.g., SLC19A3) to assess uptake mechanisms.
Data Analysis: Model metabolic flux using software like IsoCor .
Advanced: What computational approaches predict the interaction of this compound with enzymes?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to pyridoxal kinase (PDB ID: 3DC5).
- Molecular Dynamics (MD): Run 100-ns simulations in GROMACS to assess conformational stability.
Validation: Cross-check predictions with SPR or ITC data .
Advanced: How can cross-disciplinary approaches enhance research on this compound?
Methodological Answer:
- Synthesis-Metabolomics Integration: Pair synthetic chemistry with untargeted metabolomics (via UPLC-QTOF-MS) to map downstream metabolites.
- Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling: Use NONMEM to correlate plasma concentrations with vitamin B6 activity markers.
Collaboration Framework: Adopt open-science platforms (e.g., OSF) for data sharing and reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
